5-Carbamoylmethoxy-2-methyl-benzofuran-3-carboxylic acid 2-methoxy-ethyl ester
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Description
5-Carbamoylmethoxy-2-methyl-benzofuran-3-carboxylic acid 2-methoxy-ethyl ester, also known as CX-5461, is a synthetic small molecule that has been identified as a potential anticancer agent. It was discovered through a high-throughput screening approach and has been found to selectively target ribosomal DNA transcription, which is a key process in cancer cell growth and proliferation.
Scientific Research Applications
Synthesis and Characterization
One key aspect of research on benzofuran derivatives involves their synthesis and subsequent characterization, providing foundational knowledge for further applications. For instance, Kumari et al. (2019) detailed the synthesis and antimicrobial screening of benzofuran aryl ureas and carbamates, emphasizing the biological significance of these compounds. Their work illustrates the potential of benzofuran derivatives for antimicrobial applications, hinting at the broad utility of compounds like "5-Carbamoylmethoxy-2-methyl-benzofuran-3-carboxylic acid 2-methoxy-ethyl ester" in biologically relevant contexts (Kumari et al., 2019).
Biological Activities
Another vital area of research encompasses the investigation into the biological activities of benzofuran derivatives. Luo et al. (2005) explored the synthesis of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines from benzofuran-2-one derivatives, identifying specific compounds that exhibited inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This work underscores the therapeutic potential of benzofuran derivatives in treating diseases associated with cholinesterase malfunction, such as Alzheimer's disease (Luo et al., 2005).
Antitumor Potential
Furthermore, Pieters et al. (1999) synthesized a series of dihydrobenzofuran lignans and related compounds, assessing their antitumor potential by inhibiting tubulin polymerization. This research demonstrates the capacity of benzofuran-based compounds to act as antimitotic agents, offering a novel approach to cancer therapy by targeting the microtubule dynamics essential for cell division (Pieters et al., 1999).
properties
IUPAC Name |
2-methoxyethyl 5-(2-amino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6/c1-9-14(15(18)20-6-5-19-2)11-7-10(21-8-13(16)17)3-4-12(11)22-9/h3-4,7H,5-6,8H2,1-2H3,(H2,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJJECVKWIYDHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)N)C(=O)OCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyethyl 5-(2-amino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate |
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